molecular formula C11H12N4O2 B10952695 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine CAS No. 63377-57-1

3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine

Cat. No.: B10952695
CAS No.: 63377-57-1
M. Wt: 232.24 g/mol
InChI Key: PDNJFIXANVYXLB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, a nitrophenyl group at position 1, and an amine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine typically involves the reaction of 1-ethylidene-2-(4-nitrophenyl)hydrazine with acetylacetone in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound’s anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Similar structure but lacks the amine group at position 4.

    3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]prop-2-en-1-one: Contains an additional propenone group.

Uniqueness

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine is unique due to the presence of both the nitrophenyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

63377-57-1

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-amine

InChI

InChI=1S/C11H12N4O2/c1-7-11(12)8(2)14(13-7)9-3-5-10(6-4-9)15(16)17/h3-6H,12H2,1-2H3

InChI Key

PDNJFIXANVYXLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)N

Origin of Product

United States

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